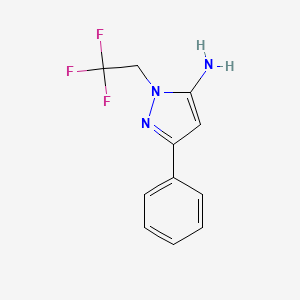

3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” belongs to a class of compounds known as 1,2,3-triazoles . These are nitrogen-containing heterocyclic compounds that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Molecular Structure Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Chemical Reactions Analysis

1,2,3-Triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . Specific chemical reactions involving “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis

1,2,3-Triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment . Specific physical and chemical properties of “this compound” are not available in the literature I have access to.Applications De Recherche Scientifique

Molecular Structure and Reactivity The study by Shukla et al. (2015) focuses on the molecular structure and vibrational assignments of a related compound, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, using both Hartree Fock and density functional theory methods. This research underlines the molecule's chemical reactivity, indicated by a small HOMO-LUMO energy gap, which suggests significant charge transfer within the molecule. The vibrational spectra align well with experimental results, demonstrating the compound's potential for various applications due to its high reactivity and charge transfer capabilities (Shukla, Yadava, & Roychoudhury, 2015).

Synthesis and Biological Evaluation Chavva et al. (2013) synthesized a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. The compounds were evaluated for their anticancer activity against four cancer cell lines, with some showing promising bioactivity at micromolar concentrations. This highlights the compound's utility in developing potential anticancer agents (Chavva et al., 2013).

Chemical Synthesis and Applications The work by Yu et al. (2013) demonstrates an efficient method for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives through a one-pot, three-component synthesis. This process is highly efficient and environmentally friendly, making these compounds attractive for drug discovery. The study underscores the versatility of pyrazole derivatives in synthesizing diverse compound libraries with potential therapeutic applications (Yu et al., 2013).

Functional Modification and Medical Applications Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to form amine-treated polymers. These modified polymers exhibited enhanced swelling properties and thermal stability, along with promising antibacterial and antifungal activities. This indicates the compound's utility in medical applications, such as developing new polymeric materials with enhanced biological activity (Aly & El-Mohdy, 2015).

Mécanisme D'action

Target of Action

The primary targets of 3-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine are currently unknown. This compound is a nitrogen-containing heterocyclic compound , which are known to interact with a variety of biological targets.

Mode of Action

As a nitrogen-containing heterocyclic compound, it may interact with its targets through hydrogen bonding, given its strong dipole moment

Biochemical Pathways

Nitrogen-containing heterocyclic compounds like this one are often involved in a wide range of biological activities

Propriétés

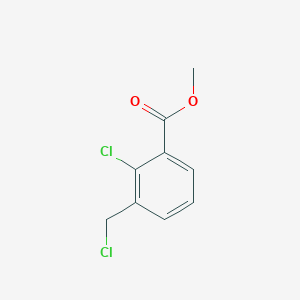

IUPAC Name |

5-phenyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)7-17-10(15)6-9(16-17)8-4-2-1-3-5-8/h1-6H,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUVVUBNDUYJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)

![Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2858325.png)

![2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid](/img/structure/B2858327.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2858342.png)